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Compound of Interest

Compound Name:
N-(4-methoxyphenyl)-2-

butenamide

Cat. No.: B374900 Get Quote

Comparative Analysis of Methoxyphenyl Amide
Derivatives in Cancer Cell Lines
A Cross-Validation of Antiproliferative Activity and Mechanistic Insights

This guide provides a comparative analysis of the bioactivity of various N-aryl amide derivatives

containing a methoxyphenyl moiety, with a focus on their efficacy across different cancer cell

lines. While direct experimental data for N-(4-methoxyphenyl)-2-butenamide is limited in

publicly available research, this guide cross-validates the activity of structurally similar

compounds, offering insights into their potential therapeutic applications and mechanisms of

action. The data presented herein is intended for researchers, scientists, and drug

development professionals engaged in the discovery of novel anticancer agents.

Summary of Antiproliferative Activity
The antiproliferative effects of several methoxyphenyl amide derivatives have been evaluated

in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values,

a measure of compound potency, are summarized in the table below. These values highlight

the differential sensitivity of various cancer cell types to these compounds.
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Compound/De
rivative Class

Cell Line Cancer Type IC50 (µM) Reference

N-alkyl-N-(4-

methoxyphenyl)p

yridin-2-amines

A549 Lung Carcinoma
0.19 - 0.41

(GI50)
[1]

KB
Cervical

Carcinoma

0.19 - 0.41

(GI50)
[1]

KB(VIN)

Vincristine-

resistant Cervical

Carcinoma

0.19 - 0.41

(GI50)
[1]

DU145
Prostate

Carcinoma

0.19 - 0.41

(GI50)
[1]

3-[(4-

Methoxyphenyl)a

mino]propanehyd

razide

Derivatives

U-87 Glioblastoma

More cytotoxic

than in MDA-MB-

231

[2][3]

MDA-MB-231
Triple-negative

Breast Cancer

Less cytotoxic

than in U-87
[2][3]

Methoxyflavone

Analogs (5-

demethyl

nobiletin)

HL-60
Acute Myeloid

Leukemia
85.7 [4]

THP-1
Acute Myeloid

Leukemia
32.3 [4]

U-937
Acute Myeloid

Leukemia
30.4 [4]

HEL
Acute Myeloid

Leukemia
65.3 [4]

K562
Chronic Myeloid

Leukemia
91.5 [4]
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Chalcone

Derivatives
HCT116

Colorectal

Carcinoma
Not specified [5]

MV-4-11
Acute Myeloid

Leukemia
Not specified [5]

2-

methoxybenzami

de Derivatives

Various
(Gli-luc reporter

assay)
0.03 - 0.79 [6]

N-(4-

hydroxyphenyl)re

tinamide (4-HPR)

Neuroblastoma Neuroblastoma

Synergistic

cytotoxicity with

safingol

[7]

Lung Cancer Lung Cancer

Synergistic

cytotoxicity with

safingol

[7]

Melanoma Melanoma

Synergistic

cytotoxicity with

safingol

[7]

Prostate Cancer Prostate Cancer

Synergistic

cytotoxicity with

safingol

[7]

Colon Cancer Colon Cancer

Synergistic

cytotoxicity with

safingol

[7]

Breast Cancer Breast Cancer

Synergistic

cytotoxicity with

safingol

[7]

Pancreatic

Cancer

Pancreatic

Cancer

Synergistic

cytotoxicity with

safingol

[7]

ALL (various)

Acute

Lymphoblastic

Leukemia

LC99: 1.5 - 8.9 [8]
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Experimental Protocols
The evaluation of the cytotoxic and antiproliferative activities of the compounds cited in this

guide predominantly utilized the following experimental methodologies:

Cell Viability and Cytotoxicity Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an

indicator of cell viability. Cells are seeded in 96-well plates and treated with various

concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[9]

Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to

the wells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to

purple formazan crystals.[9] The formazan is then solubilized, and the absorbance is

measured using a microplate reader.[9] The IC50 value is calculated from the dose-response

curve.

SRB (Sulphorhodamine B) Assay: The SRB assay is another colorimetric assay used to

determine cell density, based on the measurement of cellular protein content. After treatment

with the compound, cells are fixed and stained with Sulphorhodamine B dye. The bound dye

is then solubilized, and the absorbance is measured to quantify the total protein mass, which

is proportional to the cell number.

Cell Titer-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable

cells in culture based on the quantification of ATP, which is an indicator of metabolically

active cells.[10] The assay reagent lyses the cells and generates a luminescent signal

proportional to the amount of ATP present.[10]

Apoptosis and Cell Cycle Analysis
Fluorescence Imaging with Hoechst 33342, Annexin-V-FITC, and Propidium Iodide (PI)

Triple Staining: This method is used to distinguish between viable, apoptotic, and necrotic

cells. Hoechst 33342 stains the nuclei of all cells. Annexin V-FITC binds to

phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early

apoptotic cells. PI is a fluorescent dye that intercalates into DNA and is excluded by viable

cells, thus staining the nuclei of late apoptotic and necrotic cells.
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Cell Cycle Analysis by Flow Cytometry: Cells are treated with the compound, harvested, and

stained with a DNA-intercalating dye such as propidium iodide.[9] The DNA content of the

cells is then analyzed by flow cytometry to determine the distribution of cells in different

phases of the cell cycle (G0/G1, S, and G2/M).[9] This can reveal if the compound induces

cell cycle arrest at a specific checkpoint.

Mechanistic Insights and Signaling Pathways
The anticancer activity of methoxyphenyl amide derivatives appears to be mediated through

various mechanisms, including the disruption of microtubule dynamics and the modulation of

key signaling pathways.

Tubulin Polymerization Inhibition
A notable mechanism of action for some N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine

derivatives is the inhibition of tubulin polymerization.[1] These compounds bind to the

colchicine binding site on tubulin, disrupting the formation of microtubules.[1] This interference

with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently

induces apoptosis.
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Caption: Inhibition of Tubulin Polymerization by Methoxyphenyl Amide Derivatives.

Modulation of the Hedgehog Signaling Pathway
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Certain 2-methoxybenzamide derivatives have been identified as potent antagonists of the

Hedgehog (Hh) signaling pathway.[6] This pathway is crucial in embryonic development and its

aberrant activation is implicated in the progression of several cancers.[6] These compounds act

by inhibiting the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby

blocking the downstream signaling cascade that leads to the activation of Gli transcription

factors and target gene expression.[6]
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Caption: Inhibition of the Hedgehog Signaling Pathway by 2-methoxybenzamide Derivatives.

Induction of Ceramide Accumulation
N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinoid, has been shown to induce

cytotoxicity in various cancer cell lines by increasing intracellular ceramide levels.[7][8]

Ceramide is a lipid second messenger that can trigger apoptosis. 4-HPR appears to stimulate

the de novo synthesis of ceramide.[7] The cytotoxic effects of 4-HPR can be enhanced by co-

administration with agents that inhibit ceramide metabolism, such as safingol.[7]

Experimental Workflow for Compound Screening
The general workflow for screening the anticancer activity of novel compounds such as N-(4-
methoxyphenyl)-2-butenamide and its derivatives is a multi-step process.
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Caption: General Experimental Workflow for Anticancer Compound Screening.

In conclusion, while direct data on N-(4-methoxyphenyl)-2-butenamide is not extensively

available, the analysis of structurally related compounds provides a strong rationale for its
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potential anticancer activity. The diverse mechanisms of action observed for these derivatives,

including tubulin polymerization inhibition and modulation of key signaling pathways, suggest

that this class of compounds holds promise for further investigation in the development of novel

cancer therapeutics. Future studies should aim to directly evaluate N-(4-methoxyphenyl)-2-
butenamide across a broad panel of cancer cell lines to elucidate its specific activity and

mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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